Cas no 2171221-40-0 (3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

3-Chloro-5-((2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido)benzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include an Fmoc-protected amine group, which facilitates selective deprotection under mild basic conditions, and a benzoic acid moiety that enhances solubility and reactivity in coupling reactions. The chloro substituent offers additional functionalization potential for further derivatization. This compound is particularly valuable in the controlled assembly of complex peptides and peptidomimetics, ensuring high purity and yield. Its well-defined stereochemistry (S-configuration) makes it suitable for applications requiring precise chiral control, such as pharmaceutical research and bioactive molecule development.
3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid structure
2171221-40-0 structure
商品名:3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
CAS番号:2171221-40-0
MF:C27H25ClN2O5
メガワット:492.950806379318
CID:6529184
PubChem ID:165445618

3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
    • EN300-1497811
    • 2171221-40-0
    • 3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
    • インチ: 1S/C27H25ClN2O5/c1-2-7-24(25(31)29-18-13-16(26(32)33)12-17(28)14-18)30-27(34)35-15-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-14,23-24H,2,7,15H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
    • InChIKey: LPNCBZOTCCPIGQ-DEOSSOPVSA-N
    • ほほえんだ: ClC1C=C(C(=O)O)C=C(C=1)NC([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 492.1451996g/mol
  • どういたいしつりょう: 492.1451996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 105Ų

3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1497811-50mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1497811-5000mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1497811-250mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1497811-1.0g
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
1g
$0.0 2023-06-07
Enamine
EN300-1497811-500mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1497811-2500mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1497811-1000mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1497811-100mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1497811-10000mg
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171221-40-0
10000mg
$14487.0 2023-09-28

3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid 関連文献

3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acidに関する追加情報

Comprehensive Overview of 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171221-40-0)

3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171221-40-0) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique Fmoc-protected amino acid structure, making it invaluable for solid-phase peptide synthesis (SPPS). Its molecular design incorporates a chlorobenzoic acid moiety, which enhances its reactivity and compatibility with various coupling reagents. Researchers frequently employ this compound in the development of novel therapeutics, particularly in the fields of oncology and immunology.

The growing interest in peptide-based drugs has propelled the demand for high-purity building blocks like 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid. Recent advancements in bioconjugation techniques and targeted drug delivery systems have further highlighted its significance. For instance, its Fmoc group allows for selective deprotection under mild conditions, a critical feature for constructing complex peptide architectures. This aligns with current trends in personalized medicine, where precision and modularity are paramount.

From a synthetic chemistry perspective, the compound’s CAS No. 2171221-40-0 serves as a key identifier for researchers sourcing reliable materials. Its stability under standard laboratory conditions and compatibility with common solvents like DMF and DMSO make it a practical choice for bench-scale experiments. Additionally, its chloro-substituted aromatic ring offers opportunities for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.

In the context of green chemistry, the efficient use of 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid minimizes waste generation during peptide assembly. This resonates with the pharmaceutical industry’s push toward sustainable practices. Moreover, its role in high-throughput screening (HTS) platforms underscores its relevance in modern drug discovery workflows, where speed and accuracy are essential.

Analytical characterization of this compound typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring batch-to-batch consistency. Quality control protocols are rigorously applied to meet the stringent requirements of regulatory agencies like the FDA and EMA. As the demand for custom peptides and biologics grows, CAS No. 2171221-40-0 remains a cornerstone for innovators navigating the complexities of molecular design.

Beyond its technical applications, 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is also a subject of academic curiosity. Recent publications have explored its potential in enzyme inhibition and receptor modulation, opening new avenues for interdisciplinary research. Collaborative efforts between chemists, biologists, and computational scientists are unlocking its full potential, bridging gaps between synthetic chemistry and biomedical innovation.

In summary, 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171221-40-0) exemplifies the synergy between chemical ingenuity and therapeutic advancement. Its versatility, coupled with the evolving landscape of peptide therapeutics, ensures its continued prominence in both industrial and academic settings. As research progresses, this compound will undoubtedly play a pivotal role in shaping the future of precision medicine and biopharmaceuticals.

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